N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Introduction to N-(4-Ethoxyphenyl)-2-{[4-Ethyl-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
Structural Classification and IUPAC Nomenclature
The compound belongs to the 1,2,4-triazole sulfanyl acetamide class, characterized by a five-membered triazole ring linked to a sulfanyl group (-S-) and an acetamide moiety. Its IUPAC name, This compound , systematically describes its structure:
- N-(4-ethoxyphenyl) : An ethoxy-substituted phenyl group attached to the acetamide’s nitrogen.
- 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl} : A triazole ring substituted with ethyl and phenoxymethyl groups at positions 4 and 5, respectively, connected via a sulfanyl bridge at position 3.
Molecular Formula : $$ \text{C}{22}\text{H}{26}\text{N}4\text{O}3\text{S} $$
Molecular Weight : 426.535 g/mol (average mass).
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{22}\text{H}{26}\text{N}4\text{O}3\text{S} $$ |
| Average Mass | 426.535 g/mol |
| Monoisotopic Mass | 426.172562 g/mol |
| ChemSpider ID | 2004384 |
The triazole ring’s nitrogen atoms contribute to hydrogen bonding and dipole interactions, while the sulfanyl group enhances redox activity and metal coordination.
Historical Context of Triazole-Sulfanyl Acetamide Derivatives in Medicinal Chemistry
1,2,4-Triazole derivatives have been extensively studied since the 1980s for their broad-spectrum bioactivities. The incorporation of sulfanyl acetamide moieties emerged in the 2000s to improve pharmacokinetic properties, such as solubility and metabolic stability. Early derivatives like SSF-126 (a diphenylether-type triazole) demonstrated fungicidal activity by inhibiting tubulin polymerization, paving the way for structural optimizations.
Key milestones include:
- 2000s : Development of triazolylthioacetamides with 3,4,5-trimethoxyphenyl groups, showing IC$$_{50}$$ values < 1 μM against cancer cell lines.
- 2010s : Hybrid compounds combining triazoles with sulfonamides or fluorinated groups, enhancing antimicrobial and anticancer efficacy.
- 2020s : Rational design of this compound, leveraging substituent effects to optimize target binding.
Significance of Ethoxyphenyl and Phenoxymethyl Substituents in Bioactive Molecules
The 4-ethoxyphenyl and phenoxymethyl groups play critical roles in modulating the compound’s bioactivity:
Ethoxyphenyl Group
- Electron-Donating Effects : The ethoxy (-OCH$$2$$CH$$3$$) group enhances electron density on the phenyl ring, facilitating π-π stacking with aromatic residues in enzyme active sites.
- Hydrophobic Interactions : The ethyl chain increases lipophilicity, improving membrane permeability and bioavailability.
Phenoxymethyl Group
- Steric Flexibility : The methylene (-CH$$_2$$-) spacer allows the phenoxy group to adopt optimal conformations for target engagement.
- Enhanced Binding Affinity : Phenoxy groups interact with hydrophobic pockets in proteins, as seen in tubulin inhibitors like compound 100f (IC$$_{50}$$: 5.9 μM).
Comparative Analysis of Substituent Effects :
These substituents collectively enhance the compound’s potential as a lead candidate for antimicrobial and anticancer applications.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-3-25-19(14-28-17-8-6-5-7-9-17)23-24-21(25)29-15-20(26)22-16-10-12-18(13-11-16)27-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,22,26) |
InChI Key |
KUIHRZWCMIWFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. A common method involves reacting 4-ethyl-3-thiosemicarbazide with ethyl glyoxylate under acidic conditions to form the 4H-1,2,4-triazole-3-thiol intermediate. This step typically employs ethanol as the solvent and hydrochloric acid as the catalyst, achieving yields of 68–72%.
Key reagents :
-
4-Ethyl-3-thiosemicarbazide
-
Ethyl glyoxylate
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst)
Introduction of the Phenoxymethyl Group
The phenoxymethyl moiety is introduced via nucleophilic substitution. The triazole-3-thiol intermediate reacts with chloromethyl phenyl ether in the presence of sodium hydroxide, forming 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This reaction proceeds at 60–70°C for 6–8 hours, with a reported yield of 85%.
Reaction equation :
Thioether Formation with Acetamide
The sulfanyl-acetamide side chain is attached through a thioether linkage. 2-Chloro-N-(4-ethoxyphenyl)acetamide reacts with the triazole-3-thiol derivative under basic conditions (potassium carbonate in dimethylformamide). The reaction is conducted at room temperature for 12 hours, yielding 78–82% of the target compound.
Optimized conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate
-
Temperature: 25°C
-
Reaction time: 12 hours
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial protocols utilize continuous flow reactors to enhance efficiency. A tandem system combines the triazole cyclization and phenoxymethylation steps, reducing intermediate isolation. This method achieves a 65% overall yield with a throughput of 12 kg/day.
Purification Techniques
Crude product purification involves:
-
Liquid-liquid extraction : Dichloromethane/water system to remove unreacted starting materials.
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) to isolate the pure compound.
-
Recrystallization : Ethanol/water mixture (9:1) to achieve >99% purity.
Reaction Optimization and Catalysis
Solvent Effects
Solvent polarity significantly impacts reaction rates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Ethanol | 24.3 | 68 |
| THF | 7.5 | 45 |
Data from indicate DMF maximizes nucleophilicity of the thiolate ion.
Catalytic Additives
Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 12–15% in biphasic systems.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-(4-ethoxyphenyl)-2-chloroacetamide (6–8%), arises from incomplete thioether formation. This is minimized by:
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxymethyl groups can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their biological activity, particularly in the realm of antimicrobial agents. N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit significant antifungal and antibacterial properties. Research indicates that triazole derivatives often demonstrate strong activity against various pathogens, including drug-resistant strains of fungi and bacteria .
Antifungal Properties
Triazoles are known for their effectiveness as antifungal agents. Studies have shown that specific triazole derivatives possess potent activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus species. The unique structure of this compound may enhance its efficacy in targeting these organisms due to the presence of both the triazole and sulfanyl groups .
Potential in Cancer Therapy
Emerging research suggests that triazole-containing compounds may also have applications in oncology. The ability of certain triazoles to inhibit specific enzymes involved in cancer cell proliferation presents a promising avenue for the development of anticancer therapies. The structural features of this compound could contribute to its potential role as an anticancer agent by disrupting cellular processes critical for tumor growth.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanylacetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, which are distinguished by substitutions on the triazole ring and the aryl group of the acetamide moiety. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substitution at Position 5 of the Triazole Ring The target compound features a phenoxymethyl group at position 5, distinct from the pyridinyl groups in VUAA1, OLC-12, and OLC13. Pyridinyl substituents (e.g., 3-pyridinyl in VUAA1) are critical for Orco activation, as they enable hydrogen bonding with conserved receptor residues . The absence of this group in the target compound suggests possible differences in binding affinity or mode of action.
Acetamide Aryl Group
- The 4-ethoxyphenyl group in the target compound differs from the 4-ethylphenyl (VUAA1) and 4-isopropylphenyl (OLC-12) groups. Ethoxy substituents enhance solubility compared to alkyl groups but may reduce membrane permeability .
Biological Activity VUAA1 and OLC-12 are potent Orco agonists used to study insect olfactory signaling . In contrast, OLC15 acts as an antagonist, demonstrating that minor structural changes (e.g., pyridinyl position, alkyl chain length) can invert activity .
Synthetic and Crystallographic Data describes the synthesis of a related triazole-thione compound, highlighting the role of cyclization reactions in forming the triazole core . Polymorphism in such structures (e.g., orthorhombic vs. monoclinic forms) may influence physicochemical stability .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The position and nature of substituents on the triazole ring and acetamide aryl group are critical for Orco modulation. Pyridinyl groups at position 5 enhance agonist activity, while alkyl/aryloxy groups may shift functionality toward antagonism or non-competitive inhibition .
- Hypotheses for the Target Compound: The phenoxymethyl group could act as a bioisostere for pyridinyl, mimicking its electronic properties while increasing metabolic stability. The 4-ethoxyphenyl group may improve water solubility, making the compound suitable for formulation in repellents or attractants .
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry. Its structure integrates a triazole moiety with a sulfanyl group, which is significant due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The IUPAC name reflects its complex structure that includes an ethoxyphenyl group and a phenoxymethyl substituent on the triazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KUIHRZWCMIWFOV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)COC3=CC=CC=C3 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Intermediate : Reaction of 4-ethoxyphenylamine with ethyl chloroacetate.
- Triazole Formation : The intermediate is then reacted with 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under controlled conditions to yield the final product.
- Optimization : Industrial methods may optimize reaction conditions to improve yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings often possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various pathogens including:
- Candida albicans
- Staphylococcus aureus
In vitro tests have indicated that certain derivatives exhibit strong antifungal activity, making them potential candidates for treating fungal infections .
Anticancer Properties
The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. Preliminary studies suggest that it could inhibit cancer cell proliferation through various pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .
The biological activity of this compound is attributed to its structural components:
- Triazole Ring : Known for its ability to chelate metal ions and interact with biological macromolecules.
- Sulfanyl Group : This moiety may enhance the compound's reactivity and binding affinity to target sites.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal effects against clinical isolates of Candida species .
- Anticancer Evaluation : Research utilizing MTT assays showed that related compounds had significant antiproliferative effects on various cancer cell lines .
- Enzyme Interaction Studies : Computational docking studies indicated favorable binding interactions between triazole derivatives and cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
